4,4'-Bis((4-methylpiperidin-1-yl)sulfonyl)-1,1'-biphenyl
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Overview
Description
4,4’-Bis((4-methylpiperidin-1-yl)sulfonyl)-1,1’-biphenyl is a complex organic compound featuring two piperidine rings attached to a biphenyl core via sulfonyl linkages
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have a wide range of targets depending on their specific structure and functional groups .
Mode of Action
Piperidine derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding, ionic interactions, and hydrophobic interactions . These interactions can lead to changes in the target’s function, often resulting in a therapeutic effect .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biochemical pathways due to their diverse targets . The downstream effects of these pathways can vary greatly and are dependent on the specific structure and functional groups of the piperidine derivative .
Pharmacokinetics
The pharmacokinetic properties of a compound can greatly impact its bioavailability and therapeutic effect .
Result of Action
The effects can vary greatly depending on the specific targets and biochemical pathways involved .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis((4-methylpiperidin-1-yl)sulfonyl)-1,1’-biphenyl typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where two aryl halides are coupled in the presence of a palladium catalyst and a base.
Introduction of Sulfonyl Groups: The biphenyl core is then treated with sulfonyl chloride in the presence of a base to introduce the sulfonyl groups.
Attachment of Piperidine Rings: Finally, the sulfonylated biphenyl is reacted with 4-methylpiperidine under basic conditions to attach the piperidine rings.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Bis((4-methylpiperidin-1-yl)sulfonyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
4,4’-Bis((4-methylpiperidin-1-yl)sulfonyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its ability to cross the blood-brain barrier.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
4,4’-Bis((4-methylpiperidin-1-yl)sulfonyl)-1,1’-biphenyl: Similar in structure but with different substituents on the piperidine rings.
4,4’-Bis((4-ethylpiperidin-1-yl)sulfonyl)-1,1’-biphenyl: Features ethyl groups instead of methyl groups on the piperidine rings.
4,4’-Bis((4-phenylpiperidin-1-yl)sulfonyl)-1,1’-biphenyl: Contains phenyl groups on the piperidine rings.
Uniqueness: 4,4’-Bis((4-methylpiperidin-1-yl)sulfonyl)-1,1’-biphenyl is unique due to its specific combination of piperidine rings and sulfonyl linkages, which confer distinct chemical and biological properties. Its ability to cross the blood-brain barrier and potential therapeutic applications make it a compound of significant interest.
Properties
IUPAC Name |
4-methyl-1-[4-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]phenyl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4S2/c1-19-11-15-25(16-12-19)31(27,28)23-7-3-21(4-8-23)22-5-9-24(10-6-22)32(29,30)26-17-13-20(2)14-18-26/h3-10,19-20H,11-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXNVOQCEARPNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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